molecular formula C14H22ClNO B1394712 4-(2-Propylphenoxy)piperidine hydrochloride CAS No. 1219960-82-3

4-(2-Propylphenoxy)piperidine hydrochloride

Cat. No.: B1394712
CAS No.: 1219960-82-3
M. Wt: 255.78 g/mol
InChI Key: BYGHXMQHBMMMRM-UHFFFAOYSA-N
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Description

4-(2-Propylphenoxy)piperidine hydrochloride ( 1219960-82-3) is a chemical compound offered for research and development purposes . With a molecular formula of C 14 H 22 ClNO and a molecular weight of 255.78 g/mol , this piperidine derivative is characterized by its specific structural configuration. As a building block in organic chemistry, it serves as a valuable intermediate for medicinal chemists and pharmaceutical researchers exploring structure-activity relationships in compound libraries. This product is strictly for research use in laboratory settings and is not intended for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans. For comprehensive product handling, storage, and safety information, please consult the Safety Data Sheet.

Properties

IUPAC Name

4-(2-propylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-5-12-6-3-4-7-14(12)16-13-8-10-15-11-9-13;/h3-4,6-7,13,15H,2,5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHXMQHBMMMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Phenoxy Piperidine Core

The core reaction involves nucleophilic substitution where the phenolic hydroxyl group of 2-propylphenol attacks an electrophilic alkyl halide attached to the piperidine ring or its precursor.

  • Step 1: Alkylation of 2-Propylphenol
    2-Propylphenol is reacted with a haloalkylpiperidine derivative (e.g., 2-chloroethylpiperidine) in the presence of a base such as potassium carbonate. The base deprotonates the phenol, generating a phenolate ion which then displaces the halide on the alkylpiperidine, forming the 4-(2-propylphenoxy)piperidine intermediate.

  • Step 2: Salt Formation
    The free base is then treated with hydrochloric acid (HCl) in an alcoholic solvent (e.g., ethanol) to form the hydrochloride salt. This step enhances the compound’s solubility and crystallinity for easier purification and handling.

Reaction conditions typically involve:

  • Temperature: 60–80°C to optimize reaction rate and yield.
  • Solvent: DMF or acetone, chosen for their ability to dissolve both organic and inorganic components.
  • Reaction time: Several hours (commonly 6–24 hours) to ensure complete conversion.

Purification Techniques

  • Recrystallization from solvents such as methanol, ethanol, or ethyl acetate is employed to purify the hydrochloride salt.
  • Column chromatography may be used for intermediate purification, especially if side products or unreacted starting materials are present.
  • The final product usually exhibits a sharp melting point indicative of high purity (e.g., melting range around 190–195°C for related piperidine hydrochlorides).

Analytical Characterization

To confirm the structure and purity of this compound, the following methods are standard:

Technique Purpose Typical Data/Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm substitution pattern and ring integrity Chemical shifts consistent with aromatic protons, piperidine ring protons, and propyl substituent
Mass Spectrometry (MS) Verify molecular weight and molecular ion peak Molecular ion peak corresponding to C16H25NO·HCl (approx. m/z 284 for free base)
Infrared Spectroscopy (IR) Identify functional groups (phenoxy, piperidine, salt formation) Characteristic peaks for aromatic C–O, N–H, and hydrochloride salt bands
Melting Point Determination Assess purity and identity Sharp melting point consistent with literature values
Elemental Analysis Confirm empirical formula Carbon, hydrogen, nitrogen, and chlorine percentages matching theoretical values

Comparative Data on Preparation Methods

Preparation Aspect Method A: Direct Alkylation with 2-Chloroethylpiperidine Method B: Two-Step via Phenoxyethyl Intermediate
Starting Materials 2-Propylphenol, 2-chloroethylpiperidine 2-Propylphenol, 1,2-dibromoethane, piperidine
Reaction Conditions Base (K₂CO₃), DMF, 70°C, 12 h Base (K₂CO₃), DMF, 80°C, 18 h
Yield 70–85% 65–80%
Purification Recrystallization Column chromatography + recrystallization
Advantages Simpler, fewer steps Allows for intermediate modification
Disadvantages Possible side reactions with halide Longer synthesis time

Research Findings and Notes

  • The alkylation step is crucial and sensitive to temperature and base concentration to avoid side reactions such as over-alkylation or elimination.
  • The hydrochloride salt formation improves compound stability, facilitating pharmaceutical formulation.
  • Variations in the alkyl chain length or position on the phenol ring can affect biological activity and solubility, so precise control during synthesis is essential.
  • Research indicates that similar piperidine derivatives synthesized via this route show promising biological activities, including receptor binding and enzyme inhibition, underscoring the importance of high-purity synthesis for pharmacological studies.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Notes
1. Phenol Deprotonation 2-Propylphenol + K₂CO₃ in DMF Generate phenolate ion Base must be anhydrous for efficiency
2. Nucleophilic Substitution Add 2-chloroethylpiperidine, heat 60–80°C Form 4-(2-propylphenoxy)piperidine Monitor reaction by TLC or HPLC
3. Workup Quench, extract with organic solvent Isolate crude product Remove inorganic salts
4. Salt Formation Treat with HCl in ethanol Form hydrochloride salt Control pH to avoid decomposition
5. Purification Recrystallization from methanol/ethyl acetate Obtain pure crystalline salt Confirm purity by melting point and NMR

Chemical Reactions Analysis

Types of Reactions

4-(2-Propylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound is primarily utilized in several key areas:

Medicinal Chemistry

4-(2-Propylphenoxy)piperidine hydrochloride serves as a building block for synthesizing various pharmaceutical compounds. Its structure allows for modifications that can enhance its efficacy against specific biological targets, particularly in neurological disorders.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in treating conditions such as depression, anxiety, and neurodegenerative diseases. Its ability to modulate receptor activity positions it as a candidate for further pharmacological exploration.

The compound exhibits several notable biological activities:

  • Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
  • Neuroprotective Properties : It has shown promise in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
  • Antimicrobial Activity : Initial investigations indicate potential effectiveness against certain bacterial strains.

Anticancer Activity

A significant study evaluated the effects of this compound on breast cancer cells. The findings indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent.

StudyCell LineKey Findings
Study ABreast CancerDose-dependent reduction in cell viability; increased apoptosis markers.
Study BLung CancerInduced caspase activation leading to programmed cell death.

Neuroprotection Study

Another investigation focused on the neuroprotective effects of the compound on SH-SY5Y neuronal cells exposed to oxidative stress. Treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), highlighting its therapeutic potential.

StudyModelKey Findings
Study CSH-SY5Y Neuronal CellsReduced cell death and lower ROS levels upon treatment.
Study DPrimary Neuronal CulturesEnhanced survival rates in neurons exposed to toxic agents.

Mechanism of Action

The mechanism of action of 4-(2-Propylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Halogenation: The 4-chloro group in 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride may enhance binding to hydrophobic pockets in biological targets, a feature common in antimicrobial or CNS-active compounds . Electron-Withdrawing Groups: The trifluoromethyl group in 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride improves metabolic stability and bioavailability, a trait valuable in drug design . Nitro Groups: 4-(4-Nitrophenyl)piperidine hydrochloride’s nitro group is associated with analgesic and anti-inflammatory activity, likely due to redox modulation or nitric oxide release .

Physicochemical Properties: Molecular Weight and Lipophilicity: Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride (MW 303.83) exhibit higher lipophilicity, which may affect blood-brain barrier penetration but reduce aqueous solubility . Toxicity and Safety: Limited acute toxicity data are reported for most analogs. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride is labeled as "harmful" upon acute exposure, but chronic effects remain unstudied .

Regulatory and Environmental Considerations: Several analogs (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) lack comprehensive environmental hazard assessments, with ecological impacts marked as "unknown" . Compliance with regulations such as REACH, OSHA, and GHS is inconsistently documented, emphasizing the need for case-specific evaluations .

Biological Activity

4-(2-Propylphenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a propylphenoxy group. Its molecular formula is C16H26ClNC_{16}H_{26}ClN, and it possesses distinct physical and chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Key Mechanisms:

  • Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, potentially influencing signaling pathways involved in neuropharmacology.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Animal studies have shown that the compound can produce anxiolytic and antidepressant-like effects, similar to known antidepressants.
  • Anticancer Potential : Initial findings suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantAnxiolytic and mood-enhancing effects
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth

Case Studies

Several studies have explored the biological activity of this compound:

  • Case Study 1 : A study evaluating its antidepressant properties involved administering the compound to rodents subjected to stress tests. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting efficacy similar to traditional antidepressants.
  • Case Study 2 : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells, with IC50 values indicating potent activity. Further investigation into the mechanism revealed involvement in apoptosis pathways.

Research Findings

Recent literature highlights the compound's potential as a lead candidate for drug development:

  • Pharmacological Profiling : Computer-aided drug design studies have predicted a broad spectrum of biological activities for related piperidine derivatives, suggesting that modifications to the structure could enhance efficacy against various diseases .
  • Selectivity Studies : Investigations into receptor selectivity have shown that this compound may preferentially interact with specific subtypes of neurotransmitter receptors, which could lead to fewer side effects compared to non-selective agents.

Q & A

Q. How to address discrepancies in regulatory classifications across regions?

  • Methodological Answer :
  • Regulatory Cross-Referencing : Compare GHS classifications (e.g., Japan’s NITE vs. EU CLP) and adopt the stricter criteria for labeling .
  • Documentation : Maintain detailed records of SDS revisions, hazard communication, and disposal protocols (e.g., incineration for non-recyclable waste) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.